2,3-Difluoro-5-nitrobenzyl chloride

Description

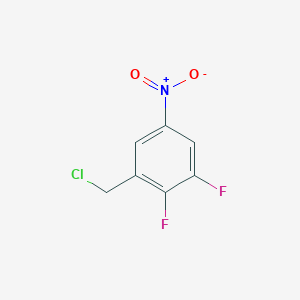

2,3-Difluoro-5-nitrobenzyl chloride (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with two fluorine atoms at positions 2 and 3 and a nitro group at position 4. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceuticals and agrochemicals. The nitro group enhances electrophilicity, while fluorine atoms influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-(chloromethyl)-2,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAPDLKEKQCFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CCl)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-nitrobenzyl chloride typically involves the chloromethylation of 2,3-difluoro-5-nitrobenzene. This can be achieved through the following steps:

Nitration: The starting material, 2,3-difluorotoluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2,3-difluoro-5-nitrotoluene.

Chloromethylation: The nitrotoluene derivative is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-nitrobenzyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Oxidation: The benzyl chloride can be oxidized to the corresponding benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or thiourea can be used under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Major Products

Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Reduction: 2,3-Difluoro-5-aminobenzyl chloride.

Oxidation: 2,3-Difluoro-5-nitrobenzaldehyde or 2,3-Difluoro-5-nitrobenzoic acid.

Scientific Research Applications

2,3-Difluoro-5-nitrobenzyl chloride has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.

Material Science: It is used in the preparation of functional materials, including polymers and liquid crystals, due to its unique electronic properties.

Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-nitrobenzyl chloride depends on the specific application:

Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

Reduction: The nitro group is reduced to an amino group, which can participate in further chemical reactions.

Oxidation: The benzyl chloride is oxidized to form aldehyde or carboxylic acid derivatives, which can be further functionalized.

Comparison with Similar Compounds

Substituent Effects :

- Fluorine Positioning : In 3,4-difluoro-5-nitrobenzyl chloride (), fluorines at positions 3 and 4 induce distinct resonance and inductive effects compared to the 2,3-difluoro configuration. This may reduce electrophilic activation of the benzyl chloride in SN2 reactions.

- Nitro Group : The para-nitro group in all analogues enhances electrophilicity but may sterically hinder reactions in crowded substitution patterns .

Reactivity and Stability

- Leaving-Group Reactivity :

- Bromide vs. Chloride : The bromide analogue () exhibits faster nucleophilic substitution due to bromine’s superior leaving-group ability. However, its commercial discontinuation suggests challenges in stability or synthesis.

- Amide vs. Chloride : The amide derivative () lacks a reactive leaving group, shifting its utility to condensation or coupling reactions.

- Electrophilic Activation :

- Fluorine’s electron-withdrawing effect activates the benzyl chloride for nucleophilic attack. However, steric hindrance from ortho-fluorines (2,3-difluoro) may slow reactions compared to meta-substituted analogues.

- Stability :

- Nitro-containing compounds (e.g., ) are prone to reduction under acidic or reductive conditions. The target compound’s stability in storage (e.g., light/moisture sensitivity) is likely inferior to the alcohol analogue () .

Biological Activity

2,3-Difluoro-5-nitrobenzyl chloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features both electron-withdrawing fluorine and nitro groups, which enhance its reactivity. The presence of these groups allows for diverse interactions with biological molecules, making it a valuable compound in organic synthesis and drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The chlorine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds. This reaction is crucial in the synthesis of various biologically active compounds.

- Reduction : The nitro group can be reduced to an amino group, which may participate in further chemical reactions relevant to drug design.

- Oxidation : The compound can undergo oxidation to generate aldehyde or carboxylic acid derivatives, expanding its utility in synthetic applications.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant biological activity through enzyme inhibition and receptor binding. It has been studied for its potential effects on various enzymes involved in metabolic pathways. For instance:

- Alcohol Dehydrogenase Interaction : The compound has shown the ability to interact with alcohol dehydrogenase, influencing the oxidation of alcohols to aldehydes or ketones. This interaction may lead to conformational changes that enhance or inhibit enzymatic activity.

- Cell Signaling Modulation : In cellular studies, the compound has been observed to modulate signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered phosphorylation states in proteins, impacting various cellular functions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cellular Effects : A study demonstrated that at lower doses, the compound could enhance metabolic activity in certain cell types. However, at higher concentrations, it exhibited cytotoxic effects, highlighting a dose-dependent response.

- Enzyme Kinetics : In biochemical assays designed to study enzyme kinetics, this compound served as a valuable tool for understanding enzyme inhibition mechanisms. Its unique structure allowed researchers to elucidate interactions with target enzymes effectively.

- Synthetic Applications : This compound has been utilized as an intermediate in synthesizing more complex organic molecules, particularly those targeting specific biological pathways. Its role in medicinal chemistry underscores its importance in developing new therapeutic agents.

Data Summary

| Property/Activity | Description |

|---|---|

| Chemical Structure | Contains fluorine and nitro groups enhancing reactivity |

| Mechanism of Action | Nucleophilic substitution, reduction, oxidation |

| Enzyme Interactions | Influences alcohol dehydrogenase; alters metabolic pathways |

| Cellular Effects | Dose-dependent enhancement or inhibition of metabolic activity |

| Research Applications | Intermediate for drug synthesis; enzyme kinetics studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.